N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide
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Overview
Description
N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and reduction steps .
Another approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the benzyl and phenyl groups onto the quinoline scaffold . These reactions are typically carried out under mild conditions and offer high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of efficient catalysts and solvents, to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline core allows it to bind to active sites on enzymes, inhibiting their activity and modulating biochemical pathways . Additionally, the benzyl and phenyl groups enhance its binding affinity and selectivity for certain receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide include other quinoline derivatives, such as:
- 2-phenylquinoline-4-carboxylic acid
- 6-methylquinoline-4-carboxamide
- N-benzylquinoline-4-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of substituents, which confer distinct chemical and biological properties. The presence of both benzyl and phenyl groups enhances its lipophilicity and membrane permeability, making it more effective in biological systems . Additionally, the methyl group at the 6-position of the quinoline ring provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .
Conclusion
This compound is a compound of significant interest due to its unique structure and diverse applications. Its synthesis involves multiple steps and can be optimized for industrial production. The compound undergoes various chemical reactions, leading to the formation of valuable derivatives. Its applications in scientific research span chemistry, biology, medicine, and industry, making it a versatile and valuable compound for further study and development.
Properties
Molecular Formula |
C24H20N2O |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-benzyl-6-methyl-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C24H20N2O/c1-17-12-13-22-20(14-17)21(15-23(26-22)19-10-6-3-7-11-19)24(27)25-16-18-8-4-2-5-9-18/h2-15H,16H2,1H3,(H,25,27) |
InChI Key |
YGUHBUJPDYEQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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